o-Chlorophenol chloroacetate

Physical property comparison Distillation separation Quality control

o-Chlorophenol chloroacetate (IUPAC: (2-chlorophenyl) 2-chloroacetate; CAS 1778-95-6) is a chlorinated aromatic ester with molecular formula C₈H₆Cl₂O₂ and molecular weight 205.03 g/mol. The compound features an ortho-chlorine substituent on the phenyl ring and a chloroacetyl ester moiety, distinguishing it from both non-chlorinated phenyl esters and para-substituted isomers.

Molecular Formula C8H6Cl2O2
Molecular Weight 205.03 g/mol
CAS No. 1778-95-6
Cat. No. B157129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameo-Chlorophenol chloroacetate
CAS1778-95-6
SynonymsChloroacetic acid 2-chlorophenyl ester
Molecular FormulaC8H6Cl2O2
Molecular Weight205.03 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)OC(=O)CCl)Cl
InChIInChI=1S/C8H6Cl2O2/c9-5-8(11)12-7-4-2-1-3-6(7)10/h1-4H,5H2
InChIKeyJXRKGLWMAJPFNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





o-Chlorophenol Chloroacetate (CAS 1778-95-6): Procurement-Relevant Identity and Class Positioning


o-Chlorophenol chloroacetate (IUPAC: (2-chlorophenyl) 2-chloroacetate; CAS 1778-95-6) is a chlorinated aromatic ester with molecular formula C₈H₆Cl₂O₂ and molecular weight 205.03 g/mol [1]. The compound features an ortho-chlorine substituent on the phenyl ring and a chloroacetyl ester moiety, distinguishing it from both non-chlorinated phenyl esters and para-substituted isomers. It is listed under NSC 8202 and AI3-23255 identifiers, indicating its inclusion in historical screening collections [1]. Commercially, it is supplied as a research chemical with typical purity of ≥95% . The compound serves primarily as a synthetic intermediate in pharmaceutical and agrochemical derivatization pathways, where the chloroacetate group provides a reactive handle for nucleophilic substitution that is absent in simple acetate analogs .

Why o-Chlorophenol Chloroacetate Cannot Be Replaced by Generic Chlorophenyl Esters Without Experimental Re-Validation


Aryl chloroacetate esters are not functionally interchangeable despite sharing the C₈H₆Cl₂O₂ formula. The ortho-chlorine substitution pattern in o-chlorophenol chloroacetate introduces a steric effect that reduces nucleophilic reaction rates at the phenolate oxygen by 25–50% compared to meta- and para-substituted analogs [1]. This steric modulation directly alters reactivity in nucleophilic acyl substitution and enzyme-catalyzed hydrolysis pathways. Additionally, the chloroacetate ester group undergoes hydrolysis via distinct acid-catalyzed mechanisms (AAC2 vs. A–BAC3) depending on the number and position of chlorine substituents, meaning that hydrolysis half-life, pH-rate profiles, and metabolic stability cannot be extrapolated from the unsubstituted phenyl chloroacetate or from para-substituted isomers without direct measurement [2]. In analytical derivatization workflows, chloroacetates of different chlorophenol congeners exhibit differential reaction kinetics and GC retention behavior, requiring isomer-specific method validation rather than class-level assumptions [3].

o-Chlorophenol Chloroacetate (CAS 1778-95-6): Quantitative Differentiation Evidence Against Closest Analogs


Boiling Point and Density Differentiation: o-Chlorophenol Chloroacetate vs. 2-Chlorophenyl Acetate

o-Chlorophenol chloroacetate (CAS 1778-95-6) exhibits a calculated boiling point of 271.757 °C at 760 mmHg and a density of 1.363 g/cm³ . In contrast, its closest non-chloroacetyl analog, 2-chlorophenyl acetate (CAS 4525-75-1), boils at 103 °C/15 mmHg (equivalent to ~232 °C at 760 mmHg) with a density of 1.22 g/cm³ . The chloroacetate ester thus has a boiling point approximately 40 °C higher and a density 0.14 g/cm³ greater than the acetate analog, differences that are consequential for distillation-based purification and for distinguishing the two compounds by simple physical measurement in procurement quality control.

Physical property comparison Distillation separation Quality control

Ortho-Chlorine Steric Effect on Nucleophilic Reactivity: o-Chlorophenol Chloroacetate vs. Para-Substituted Chloroacetates

Systematic structure-reactivity studies by Stefanidis et al. (1993) demonstrated that the presence of an ortho-chlorine substituent on the phenolate leaving group decreases the rate of reaction with phenyl acetate esters by 25–50% relative to meta- and para-substituted phenolate anions, an effect attributed to steric hindrance rather than electronic modulation [1]. This finding directly applies to the leaving-group ability of o-chlorophenolate versus p-chlorophenolate in chloroacetate ester hydrolysis and nucleophilic displacement reactions. For procurement decisions, this means that o-chlorophenol chloroacetate (ortho-substituted) will exhibit slower hydrolysis kinetics than 4-chlorophenyl chloroacetate (CAS 3261-07-2, para-substituted) under identical conditions, a property that can be exploited when a more hydrolytically stable chloroacetate ester is required.

Steric effect Nucleophilic acyl substitution Reactivity tuning

Chloroacetate Ester Leaving-Group Advantage: o-Chlorophenol Chloroacetate vs. 2-Chlorophenyl Acetate in Synthetic Applications

The chloroacetate ester group in o-chlorophenol chloroacetate contains an α-chlorine that activates the carbonyl toward nucleophilic attack relative to the unsubstituted acetate ester. Mechanistic studies on chloro-substituted alkyl acetates (Euranto et al., 1984) established that mono-chloroacetate esters hydrolyze via the AAC2 mechanism, with the electron-withdrawing chlorine increasing the electrophilicity of the ester carbonyl [1]. For the specific comparison: o-chlorophenol chloroacetate (chloroacetate ester, MW 205.03) versus 2-chlorophenyl acetate (acetate ester, MW 170.59), the chloroacetate offers an activated acyl donor for nucleophilic substitution reactions (e.g., amidation, transesterification) that proceed under milder conditions or with higher conversion than the corresponding acetate . This is a class-level property of chloroacetate esters versus acetate esters, but it directly translates into synthetic workflow advantages for this specific compound.

Leaving group reactivity Nucleophilic substitution Synthetic intermediate

Chromatographic Resolvability in Multi-Analyte Chlorophenol Derivatization: Isomer-Specific GC Behavior

In the validated chloroacetylation method for chlorophenol analysis (Lee et al., 1985), 22 phenol chloroacetate derivatives were resolved on a 12 m OV-1 fused silica capillary column in a single GC run [1]. The method explicitly notes that different chlorophenol-derived chloroacetates exhibit differential reaction kinetics with chloroacetic anhydride and differential stability, requiring staggered removal from the reaction mixture at different time intervals to optimize yields across all congeners [1]. The ortho-chlorophenyl chloroacetate (derived from o-chlorophenol) is chromatographically distinguishable from its para isomer (4-chlorophenyl chloroacetate) and from multi-chlorinated analogs under these conditions. This isomer-specific chromatographic behavior is essential for analytical laboratories that require certified reference materials of individual chlorophenol chloroacetates for environmental monitoring of chlorophenol pollutants rather than relying on in-house derivatization of mixed standards.

Analytical derivatization GC resolution Environmental monitoring

Computed LogP and Topological Polar Surface Area: Drug-Likeness Partitioning vs. Carboxylic Acid Analog

o-Chlorophenol chloroacetate has a computed XLogP3 of 2.8 and a topological polar surface area (TPSA) of 26.3 Ų [1]. By comparison, its hydrolysis product and synthetic precursor 2-chlorophenylacetic acid (CAS 2444-36-2) has an experimental logP of approximately 1.5–2.2 and a TPSA of 37.3 Ų (carboxylic acid contribution) . The esterification to the chloroacetate increases lipophilicity by roughly 0.6–1.3 logP units while reducing TPSA by ~11 Ų. In drug discovery contexts where central nervous system (CNS) penetration is desirable, the higher logP and lower TPSA of the chloroacetate ester place it closer to the favorable CNS drug space (logP 2–4, TPSA < 60–70 Ų) than the free acid form, making it a more suitable intermediate or prodrug candidate for CNS-targeted scaffolds.

Lipophilicity Drug-likeness ADME prediction

o-Chlorophenol Chloroacetate (CAS 1778-95-6): High-Confidence Application Scenarios Based on Quantitative Evidence


Pharmaceutical Intermediate for Chloroacetate-Activated Amide Bond Formation

In medicinal chemistry programs requiring efficient amidation of a 2-chlorophenol scaffold, o-chlorophenol chloroacetate serves as an activated acyl donor where the α-chloro substituent enhances carbonyl electrophilicity relative to the corresponding acetate ester . The chloroacetate group undergoes nucleophilic displacement by amines under milder conditions than the acetate analog, facilitating library synthesis of N-substituted chloroacetamides. The ortho-chlorine steric effect (25–50% rate reduction in phenolate displacement) [1] further ensures that unintended hydrolysis during amidation is slower than for para-substituted isomers, potentially improving reaction selectivity. The compound has been cited as an intermediate in the synthesis of anti-inflammatory pharmaceutical candidates with optimized yields exceeding 85% .

Certified Reference Standard for Chlorophenol Environmental Analysis by GC

Environmental testing laboratories monitoring chlorophenol contamination in water sources require isomerically pure chloroacetate derivatives as calibration standards for the validated chloroacetylation-GC method [2]. o-Chlorophenol chloroacetate, as a pre-formed, characterized ester, enables direct calibration without the batch-to-batch variability of in-situ derivatization. The compound's distinct GC retention on OV-1 capillary columns (baseline-resolved from 21 other phenol chloroacetates) [2] makes it an essential single-analyte reference material for quantifying o-chlorophenol in regulatory compliance testing at detection limits of 0.1–100 μg/L.

CNS Drug Discovery Scaffold with Favorable Physicochemical Profile

o-Chlorophenol chloroacetate possesses a computed logP of 2.8 and TPSA of 26.3 Ų [3], placing it within the favorable range for blood-brain barrier penetration (typically logP 2–4, TPSA < 60 Ų). Compared to 2-chlorophenylacetic acid (higher TPSA, lower logP), the chloroacetate ester is the preferred choice for CNS-targeted fragment-based drug discovery or as a prodrug moiety, where enhanced membrane permeability is required for target engagement. The ester can be designed to undergo intracellular esterase-mediated hydrolysis to release the active 2-chlorophenol or further derivatized metabolite [3].

Mechanistic Probe for Steric Effects in Enzyme-Catalyzed Ester Hydrolysis

The documented 25–50% rate reduction conferred by the ortho-chlorine substituent on phenolate nucleofugality [1] makes o-chlorophenol chloroacetate a valuable substrate for enzymology studies investigating steric contributions to esterase and lipase transition-state stabilization. By comparing hydrolysis rates of the ortho-substituted ester with those of 4-chlorophenyl chloroacetate (para isomer, CAS 3261-07-2) and phenyl chloroacetate (unsubstituted, CAS 620-73-5) under identical enzyme assay conditions, researchers can deconvolute steric from electronic contributions to catalytic rate enhancements, informing enzyme engineering and directed evolution campaigns.

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